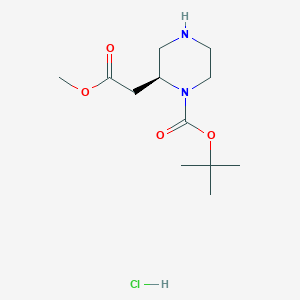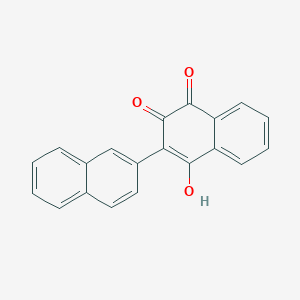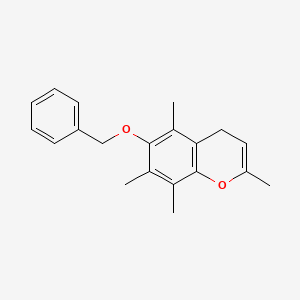
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a benzyloxy group at the 7th position, a methyl group at the 4th position, an oxo group at the 2nd position, and a carbonitrile group at the 3rd position of the chromene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps:
Starting Material: The synthesis begins with a suitable chromone derivative.
Benzyloxy Substitution: The benzyloxy group is introduced at the 7th position using benzyl bromide in the presence of a base such as potassium carbonate.
Methylation: The methyl group is introduced at the 4th position using methyl iodide and a base.
Oxidation: The oxo group at the 2nd position is introduced through an oxidation reaction, often using Jones oxidation.
Nitrile Formation: The carbonitrile group at the 3rd position is introduced using a cyanation reaction, typically with a reagent like sodium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzoic acid derivative.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Various substituted chromenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases like Parkinson’s and Alzheimer’s.
Biological Studies: It is used as a probe to study enzyme interactions, particularly with monoamine oxidase B (MAO-B).
Chemical Biology: It serves as a scaffold for the development of fluorescent probes for cellular imaging.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Wirkmechanismus
The mechanism of action of 7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Aminomethyl-7-benzyloxy-2H-chromen-2-one: Another chromene derivative with similar biological activities.
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: Known for its potent MAO-B inhibitory activity.
Uniqueness
7-(Benzyloxy)-4-methyl-2-oxo-2H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzyloxy group, a methyl group, an oxo group, and a carbonitrile group makes it a versatile scaffold for further chemical modifications and biological studies.
Eigenschaften
Molekularformel |
C18H13NO3 |
|---|---|
Molekulargewicht |
291.3 g/mol |
IUPAC-Name |
4-methyl-2-oxo-7-phenylmethoxychromene-3-carbonitrile |
InChI |
InChI=1S/C18H13NO3/c1-12-15-8-7-14(21-11-13-5-3-2-4-6-13)9-17(15)22-18(20)16(12)10-19/h2-9H,11H2,1H3 |
InChI-Schlüssel |
ZHMXKSBYYQERTH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Bromo-8-methoxy-1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B11833488.png)



![(2R,3'aS,7'aR)-1'-phenyl-1',2',3'a,6',7',7'a-hexahydrospiro[aziridine-2,3'-indole]](/img/structure/B11833515.png)

![4-Pyridinepropanol, 2-[(acetyloxy)methyl]-5-hydroxy-](/img/structure/B11833527.png)
![2H-Pyrano[3,2-g]quinolin-2-one, 6-butyl-8-ethyl-4-methyl-](/img/structure/B11833534.png)

